![molecular formula C21H21N3O2 B2510912 1-(4-methoxyphenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899960-46-4](/img/structure/B2510912.png)

1-(4-methoxyphenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

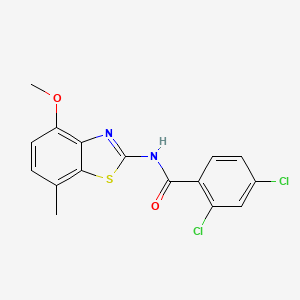

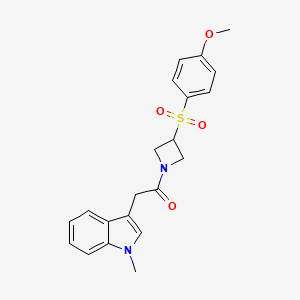

The compound “1-(4-methoxyphenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also has a methoxyphenyl group and a phenyl group attached to it. The presence of these groups could potentially influence the compound’s properties and reactivity.

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For instance, the pyrazine ring might participate in electrophilic substitution reactions, and the amide group could be involved in hydrolysis reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the aromatic rings could affect its solubility, melting point, and other properties .Applications De Recherche Scientifique

Pyrazine Derivatives in Pharmacology Pyrazine derivatives, including the compound , are part of an important class of heterocycles known for their diverse pharmacological activities. These compounds have been synthesized and evaluated for various therapeutic effects such as antiproliferative, anti-infective, and impacts on the cardiovascular or nervous system. Notably, some pyrazine derivatives have become clinically used drugs globally. The pyrazine class has seen a rapid growth in the number of investigated compounds and the spectrum of biological activities, indicating their significant role in pharmaceutical research and application (Doležal & Zítko, 2015).

Heterocyclic Compounds in Medicinal Chemistry The pyrazole moiety, closely related to pyrazines, is integral in many biologically active compounds, representing a critical template for medicinal chemistry. Pyrazole-derived heterocycles exhibit a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties. The recent success of pyrazole COX-2 inhibitors highlights the importance of these heterocycles in medicinal applications. This context underscores the potential relevance of pyrazine derivatives like the compound in medicinal chemistry and drug development (Dar & Shamsuzzaman, 2015).

Energetic Materials in Propellant and Explosive Industries Pyrazine derivatives have also been explored in the field of high-nitrogen azine energetic materials. These compounds are of great interest due to their applications in propellants and explosives. High-nitrogen azine energetic materials, including some pyrazine derivatives, have been studied for their thermal properties, sensitivity properties, and detonation properties, indicating their broad application prospects in the field of energetic materials (Yongjin & Ba, 2019).

Control of Pyrazines Generation in Food Industry In the food industry, the control of pyrazines generation is significant due to their contribution to flavors in food products. Strategies to control the generation of pyrazines from Maillard reactions have been emphasized, highlighting the importance of pyrazines in food science and technology. This area of research is indirectly related to the compound , showing the wide range of applications of pyrazine derivatives in various industries (Yu et al., 2021).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds, such as pyrazinamide analogues, have shown activity againstMycobacterium tuberculosis H37Rv .

Mode of Action

It’s worth noting that pyrazinamide, a related compound, is known to be active only at a slightly acidic ph . The active moiety of pyrazinamide is pyrazinoic acid (POA), which is thought to disrupt membrane energetics and inhibit membrane transport function at acid pH in Mycobacterium tuberculosis .

Biochemical Pathways

Pyrazinamide and its analogues have been shown to inhibit the activity of purified fas i .

Pharmacokinetics

The lipophilicity of a compound is known to be a key factor related to cell transmembrane transport and other biological processes .

Result of Action

Similar compounds, such as pyrazinamide analogues, have shown activity against mycobacterium tuberculosis h37rv .

Action Environment

It’s worth noting that the activity of related compounds, such as pyrazinamide, is known to be ph-dependent .

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)-N-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c1-26-18-11-9-16(10-12-18)20-19-8-5-13-23(19)14-15-24(20)21(25)22-17-6-3-2-4-7-17/h2-13,20H,14-15H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTPFTIZUBEDQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2510829.png)

![5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride](/img/structure/B2510832.png)

![N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2510836.png)

![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 2,4-dichlorobenzoate](/img/structure/B2510851.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2510852.png)